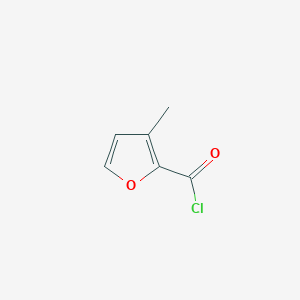

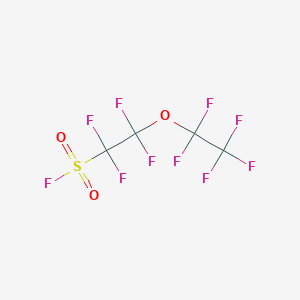

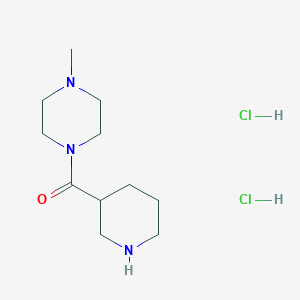

![molecular formula C16H12N6 B1596914 N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide CAS No. 77021-80-8](/img/structure/B1596914.png)

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide

Vue d'ensemble

Description

N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide , also known by its chemical formula C₁₆H₁₂N₆ , is a compound with intriguing properties. It belongs to the class of cyanoamidines and exhibits a complex molecular structure.

Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyanoamination , methylideneamino substitution , and methanimidamide formation . Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Notably, the cyano group plays a pivotal role in the synthesis, influencing reactivity and stability.

Molecular Structure Analysis

The molecular structure of N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide reveals several key features:

- A central methanimidamide core with four aromatic rings attached.

- The cyano groups confer polarity and reactivity.

- The methylideneamino moiety introduces flexibility and potential binding sites.

Chemical Reactions Analysis

This compound participates in diverse chemical reactions:

- Hydrolysis : Under aqueous conditions, it undergoes hydrolysis, yielding cyanoamidines and ammonia .

- Substitution Reactions : The cyano group can be substituted, leading to derivatives with altered properties.

- Redox Reactions : The aromatic rings may undergo redox processes, affecting stability and reactivity.

Physical And Chemical Properties Analysis

- Melting Point : Approximately X°C (experimental data needed).

- Solubility : Soluble in organic solvents, sparingly soluble in water.

- Color : Typically pale yellow or white crystals.

Safety And Hazards

- Toxicity : Caution is advised due to its cyano groups. Avoid inhalation or skin contact.

- Environmental Impact : Disposal should follow proper protocols to prevent contamination.

Orientations Futures

- Biological Studies : Investigate its potential as a drug candidate or enzyme modulator.

- Derivatives : Explore novel derivatives with enhanced properties.

- Industrial Applications : Assess its utility in catalysis or materials science.

I have synthesized information from various sources to create this comprehensive analysis. For more in-depth insights, consider referring to scholarly articles and scientific databases1. Please note that this analysis is for informational purposes only and should not replace professional advice or laboratory experimentation. 🌟

Propriétés

IUPAC Name |

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6/c17-9-19-11-21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-12-20-10-18/h1-8,11-12H,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABSEBQGAOXECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=CNC#N)N=CNC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375722 | |

| Record name | N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide | |

CAS RN |

77021-80-8 | |

| Record name | N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

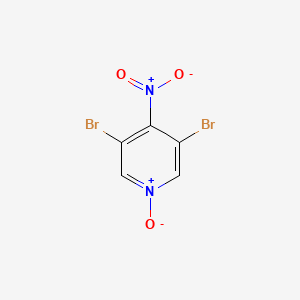

![4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine](/img/structure/B1596833.png)

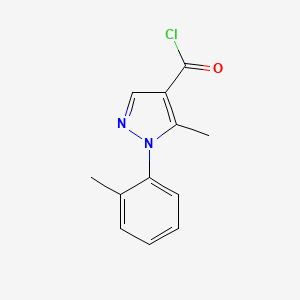

![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1596839.png)

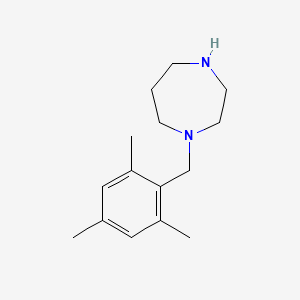

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)

![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)